(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl group, a nitrophenyl group, and a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3 + 2] annulation reaction involving oximes and α-amino ketones.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Nitration: The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include acids and bases such as hydrochloric acid and sodium hydroxide.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrrolidine carboxylic acids.
Scientific Research Applications
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Properties
Molecular Formula |
C16H20N2O6 |
---|---|
Molecular Weight |
336.34 g/mol |
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-11(12(9-17)14(19)20)10-6-4-5-7-13(10)18(22)23/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 |
InChI Key |
XZSAMWCPQNCJPS-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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